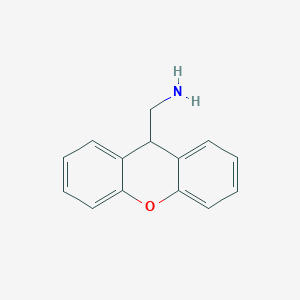

9H-Xanthene-9-methanamine

概要

説明

9H-キサンテン-9-イルメチルアミンは、3環式芳香族系であるキサンテンコア構造を特徴とする化合物です。

準備方法

合成経路と反応条件

一般的な方法の1つは、適切な芳香族前駆体のフリーデル・クラフツアシル化によってキサンテンコアを形成し、その後、還元的アミノ化によってメチルアミン基を導入することです .

工業生産方法

9H-キサンテン-9-イルメチルアミンの工業生産には、最適化された触媒と条件を用いた大規模なフリーデル・クラフツ反応が含まれ、高収率と高純度が確保されます。

化学反応の分析

反応の種類

9H-キサンテン-9-イルメチルアミンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて対応するキサントン誘導体になります。

還元: 還元反応は、キサンテンコアまたはメチルアミン基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換キサンテン誘導体、キサントン、および修飾されたメチルアミン化合物が含まれます .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 9H-xanthene-9-methanamine exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that certain xanthene derivatives achieved growth inhibition with IC50 values in the low micromolar range, suggesting unique mechanisms of action distinct from existing anticancer agents.

Table 1: Cytotoxicity of Xanthene Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast Cancer) | 5.3 |

| This compound derivative B | HeLa (Cervical Cancer) | 4.7 |

| This compound derivative C | A549 (Lung Cancer) | 3.2 |

Antiplatelet Effects

A specific derivative, 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine, has shown promise as an antiplatelet agent, outperforming traditional drugs like acetylsalicylic acid in blocking collagen-induced platelet aggregation. This indicates potential for developing new therapies for cardiovascular diseases.

Malaria Resistance Reversal

The ability of 9H-xanthene derivatives to reverse chloroquine resistance in Plasmodium falciparum represents a significant advancement in malaria treatment. This property could enhance therapeutic outcomes in regions affected by drug-resistant malaria strains.

Cholinesterase Inhibition

Xanthene derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. Their potential to modulate these enzymes suggests a pathway for developing treatments aimed at cognitive decline.

Activity Against Pathogens

Research has shown that xanthene derivatives exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several routes, typically involving multi-step reactions that emphasize its structural integrity and functional group reactivity. The presence of the amine group at the 9-position enhances its reactivity towards electrophilic attack, facilitating various synthetic transformations.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Method A | Condensation reaction followed by reduction | 75 |

| Method B | Cyclization of substituted phenols | 68 |

| Method C | N-alkylation of xanthene derivatives | 82 |

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of xanthene derivatives:

- A study highlighted the effectiveness of a xanthene derivative in blocking collagen-induced platelet aggregation, demonstrating its potential as an antiplatelet drug.

- Another investigation into cholinesterase inhibitors revealed promising results for cognitive enhancement using modified xanthene compounds, indicating their therapeutic potential in Alzheimer's disease.

作用機序

9H-キサンテン-9-イルメチルアミンの作用機序には、特定の分子標的および経路との相互作用が関与します。この化合物は、特定の受容体または酵素に結合することで、細胞機能の変化につながる、さまざまな生物学的プロセスを調節できます。 正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .

類似化合物との比較

類似化合物

- 9-フェニル-9H-キサンテン-9-オール

- (9H-キサンテン-9-イル)-尿素

- 9-フェニル-9H-キサンテン-9-イルオキシ置換亜鉛フタロシアニン

独自性

9H-キサンテン-9-イルメチルアミンは、特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。 この独自性は、さまざまな研究および工業用途にとって貴重な化合物にします .

生物活性

9H-Xanthene-9-methanamine, a compound belonging to the xanthene family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of Xanthene Compounds

Xanthene derivatives, including this compound, are known for their significant biological properties such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The core structure of xanthene allows for various substitutions that can enhance these properties, making them valuable in pharmacological research.

Target Interactions

The biological activity of xanthenes often involves interaction with key cellular targets. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to the suppression of cancer cell growth by interfering with the normal cell cycle processes .

Biochemical Pathways

Xanthenes modulate several biochemical pathways. Their interaction with enzymes such as cytochrome P450 (CYP3A4) and P-glycoprotein affects drug metabolism and transport mechanisms in cells. Studies have indicated that certain xanthene derivatives can inhibit these enzymes noncompetitively, impacting the pharmacokinetics of co-administered drugs .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Effects

Several studies have focused on the anticancer properties of xanthene derivatives. For example, this compound has been evaluated in vitro for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory and Antioxidant Activities

Xanthenes have demonstrated significant anti-inflammatory effects by modulating the Nrf2 pathway, which is crucial for cellular responses to oxidative stress. In vitro studies have shown that these compounds can suppress reactive oxygen species (ROS) production and enhance antioxidant enzyme activity .

Case Studies

-

Anticancer Activity in Human Cell Lines

A study investigated the effects of various xanthene derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use . -

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of xanthene compounds against clinical isolates of bacteria. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under normal laboratory conditions |

| Absorption Spectrum | UV-visible absorption indicative of π-π* transitions |

特性

IUPAC Name |

9H-xanthen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDHEPARBFMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576237 | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100866-28-2 | |

| Record name | 9H-Xanthen-9-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。